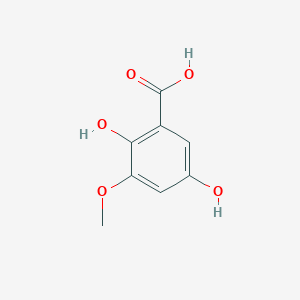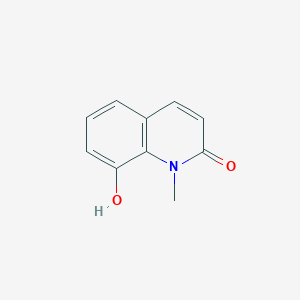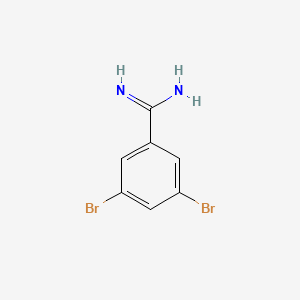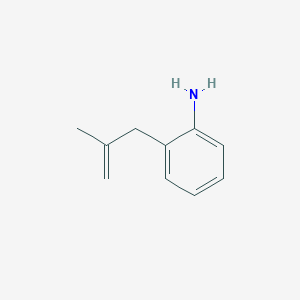
2-(2-Methylallyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(2-Methylallyl)aniline involves the alkylation of aniline with 2-methylpropene (isobutylene) under suitable conditions. Various methods have been explored, including transition metal-catalyzed reactions. For instance, cyclometalated ruthenium complexes have been found effective for the methylation of anilines using methanol as the methylating agent .
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
2-(2-Methylallyl)aniline has been studied in photochemical reactions. Research demonstrates its reactivity under irradiation in methanol, leading to the production of various compounds like dimethylindoline and methoxy-methylpropyl aniline. These findings indicate potential applications in synthetic organic chemistry and photochemistry (Scholl, Hansen, 1980).
Photosolvolysis to Indanols
Another study explored the photosolvolysis of 2-allylated anilines, a class including this compound, in protic solvents. This process yields trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes, suggesting applications in the synthesis of complex organic molecules (Scholl, Jolidon, Hansen, 1986).
Catalysis in Suzuki-Miyaura C-C Coupling
A study highlighted the use of a complex involving a derivative of 2-(Methylthio)aniline with palladium(II) as a catalyst for Suzuki-Miyaura carbon-carbon coupling reactions in water. This indicates its potential in green chemistry and environmentally friendly catalytic processes (Rao et al., 2014).
Spectroscopic Investigations
This compound has been a subject in spectroscopic studies, like Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy. These studies provide valuable insights for further applications in materials science and molecular characterization (Ceylan et al., 2016).
Environmental Implications
There's research on the degradation of 2-methylaniline (a similar compound) by bacteria, which could have implications for the environmental fate and biodegradation of this compound. Such studies are crucial in understanding and managing the environmental impact of aromatic amines (Konopka, 1993).
Preconcentration of Trace Metals
The functionalization of materials with 2-(Methylthio)aniline, a related compound, has been used to preconcentrate trace metals, demonstrating potential in analytical chemistry and environmental monitoring (Guo et al., 2004).
Polymerization and Sensor Applications
This compound and its derivatives have been used in the polymerization of new aniline derivatives, leading to the development of sensors. This opens up avenues in sensor technology and materials science (Mustafin et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-methylprop-2-enyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZJKGEVPCMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


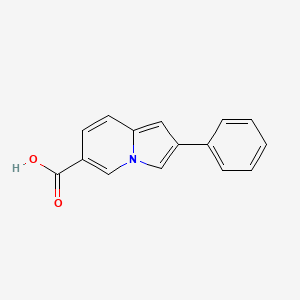
![1-(2-Azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3273831.png)
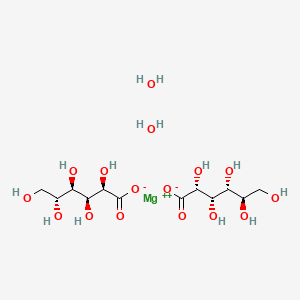
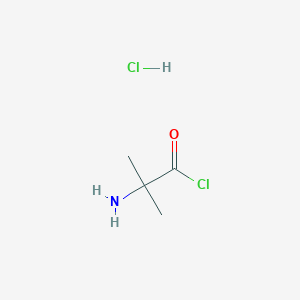
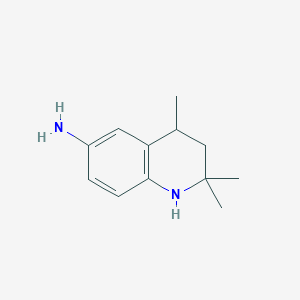
![2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one](/img/structure/B3273859.png)
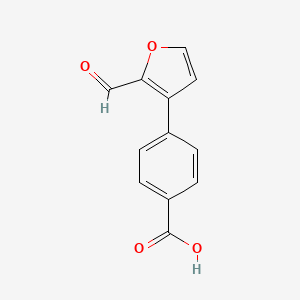
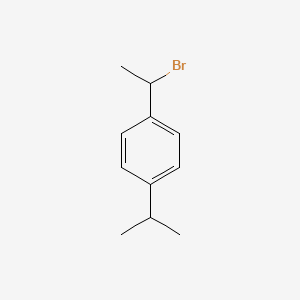
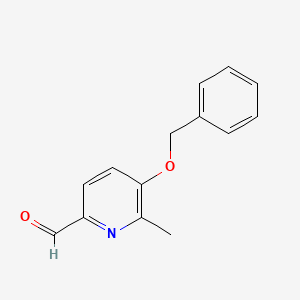
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B3273896.png)
